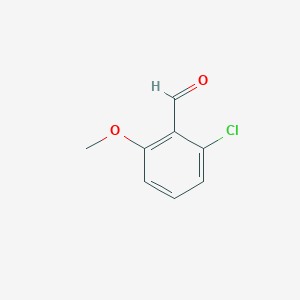

2-Chloro-6-methoxybenzaldehyde

描述

Contextual Significance of Halogenated and Methoxy-Substituted Benzaldehydes in Organic Synthesis

Aromatic aldehydes are a critical class of organic compounds that function as essential intermediates in the production of a wide array of chemicals, including dyes and pharmacologically active agents. wisdomlib.org The introduction of halogen and methoxy (B1213986) substituents onto the benzaldehyde (B42025) framework significantly modifies the compound's chemical reactivity and physical properties, making them highly valuable in synthetic organic chemistry. wisdomlib.orgmdpi.com

Halogenated benzaldehydes are derivatives where one or more hydrogen atoms on the benzene (B151609) ring are replaced by halogens (e.g., chlorine, bromine, fluorine). mdpi.com This substitution has several important consequences:

Modified Reactivity : Halogen atoms are electron-withdrawing, which can influence the reactivity of the aldehyde group and the aromatic ring. They can also serve as a leaving group or a site for cross-coupling reactions, providing a handle for further molecular elaboration. cymitquimica.com

Steric and Electronic Effects : The position of the halogen atom affects the molecule's polarity and can introduce steric hindrance. mdpi.com For instance, an ortho-substituent can influence the conformation and reactivity of the adjacent aldehyde group.

Halogen Bonding : Halogen atoms can participate in halogen bonding, a non-covalent interaction that is being explored in catalysis and materials science for the selective activation of functional groups. organic-chemistry.orgacs.org

Methoxy-substituted benzaldehydes also possess unique characteristics that are valuable in synthesis. The methoxy group (-OCH₃) is electron-donating, which can activate the aromatic ring towards certain reactions. chim.it The presence of both a halogen (electron-withdrawing) and a methoxy group (electron-donating) on the same benzaldehyde ring, as seen in 2-Chloro-6-methoxybenzaldehyde, creates a complex electronic environment that can be strategically utilized in multi-step syntheses. cymitquimica.com This combination allows for selective transformations and the construction of highly functionalized molecules. chemimpex.comacs.orgrug.nl

Research Landscape and Current Directions for this compound

This compound is primarily utilized as a reactant and intermediate in the synthesis of more complex molecules. chemimpex.com Its unique substitution pattern makes it a preferred choice for researchers aiming to develop novel compounds with specific biological or material properties. chemimpex.com

Current research involving this compound highlights its role as a key building block in several areas:

Pharmaceutical Development : The compound is an important intermediate in the synthesis of various pharmaceutical agents. chemimpex.com Research has pointed towards its use in creating potential anti-inflammatory and analgesic drugs. chemimpex.com The structural motif of a substituted benzaldehyde is common in medicinal chemistry, and this particular compound provides a starting point for creating diverse molecular libraries for drug discovery.

Organic Synthesis and Novel Materials : In organic chemistry, it is used to build more intricate molecules for the development of new materials and fine chemicals. chemimpex.com Its ability to participate in various chemical reactions makes it a valuable tool for synthetic chemists. For example, it is used in the development of biologically active molecules and dyes. chemimpex.com

Agrochemicals : Like other halogenated and methoxy-substituted aromatics, it serves as a precursor in the production of agrochemicals. chemimpex.comwisdomlib.org

The reactivity of the aldehyde group, combined with the influence of the chloro and methoxy substituents, allows for a range of transformations, making this compound a staple in laboratories focused on synthetic innovation. chemimpex.com

Structure

3D Structure

属性

IUPAC Name |

2-chloro-6-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXUZNJCLHADGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450012 | |

| Record name | 2-Chloro-6-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29866-54-4 | |

| Record name | 2-Chloro-6-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 6 Methoxybenzaldehyde and Analogues

Classical Synthetic Approaches

Classical methods remain fundamental in organic synthesis, often involving well-established reaction pathways to construct the target molecule from simpler precursors. These strategies are characterized by their sequential nature and focus on the regiocontrolled introduction of functional groups.

Multi-step synthesis is a cornerstone of organic chemistry, allowing for the methodical construction of complex molecules like 2-Chloro-6-methoxybenzaldehyde. libretexts.org This approach involves a series of sequential reactions where one functional group is introduced or modified at a time. A general pathway could start from a simple, commercially available benzene (B151609) derivative, followed by the stepwise introduction of the chloro, methoxy (B1213986), and aldehyde functionalities.

For instance, a plausible route could begin with the methylation of a substituted phenol (B47542), followed by chlorination and subsequent oxidation of a methyl group to an aldehyde. nih.gov The synthesis of an analogue, 3-Chloro-4-[(2-chloro-6-nitrophenyl)methoxy]-5-methoxybenzaldehyde, illustrates the logic of this approach, involving steps such as nitration, methylation, and aldehyde formation from a suitable precursor. smolecule.com The order of these steps is critical to ensure correct regiochemistry and to avoid undesired side reactions, as the electronic properties of the substituents influence the reactivity of the aromatic ring in subsequent steps. libretexts.org

A pathway to synthesize the related 3-SH-DDE, a DDT metabolite, highlights a detailed multi-step process starting from 2-chloro-5-methylphenol. nih.gov This sequence involved methylation, oxidation to a benzoic acid, reduction to a benzyl (B1604629) alcohol, and finally oxidation to the aldehyde (4-chloro-3-methoxy benzaldehyde), demonstrating the versatility of classical transformations. nih.gov

Table 1: Illustrative Multi-step Synthesis Approach

| Step | Transformation | Starting Material Example | Reagents Example | Purpose |

|---|---|---|---|---|

| 1 | Methylation (Ether Synthesis) | 2-Chlorophenol | Dimethyl sulfate, Base | Introduces the methoxy group. |

| 2 | Friedel-Crafts Acylation | 1-Chloro-2-methoxybenzene | Acetyl chloride, AlCl₃ | Introduces a keto group, a precursor to the aldehyde. |

| 3 | Oxidation/Formylation | 2-Chloro-6-methoxytoluene | Oxidizing agent (e.g., KMnO₄) | Converts a methyl group into the final aldehyde function. |

Achieving the correct substitution pattern on the benzene ring is a significant challenge. Regioselective strategies are designed to control the position of incoming functional groups. Directed ortho-metalation (DoM) is a powerful classical technique for achieving such selectivity. liberty.eduresearchgate.net In this method, a functional group on the aromatic ring, known as a directing metalation group (DMG), directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. diva-portal.org The resulting arylmetal intermediate can then react with an electrophile to install a new substituent with high regioselectivity. diva-portal.org

The methoxy group (-OCH₃) can act as a DMG, although it is considered weaker than other groups like amides. researchgate.net For the synthesis of substituted benzaldehydes, a common strategy involves using a more powerful directing group, such as a tertiary amide (-CONEt₂), to direct lithiation. The lithiated intermediate is then quenched with an electrophile like N,N-dimethylformamide (DMF) to introduce the aldehyde group. researchgate.net Subsequently, the amide can be modified or removed. An alternative involves the reduction of tertiary amides, derived from DoM chemistry, to aldehydes using reagents like the Schwartz reagent (Cp₂ZrHCl), which can be generated in situ. nih.gov This provides a chemoselective route to valuable 1,2,3-substituted benzaldehydes. nih.gov

Table 2: Directed Ortho-Metalation (DoM) for Benzaldehyde (B42025) Synthesis

| Directing Group | Metalating Agent | Electrophile | Resulting Intermediate | Final Product after Transformation |

|---|---|---|---|---|

| -CON(Et)₂ | n-Butyllithium | DMF | Ortho-formylated amide | Ortho-substituted benzaldehyde |

| -NHPiv (Pivalamido) | s-Butyllithium | DMF | Ortho-formylated pivalamide | Ortho-substituted benzaldehyde |

| -OCH₃ | n-Butyllithium | DMF | Ortho-formylated anisole | Ortho-substituted methoxybenzaldehyde |

Modern Synthetic Techniques and Innovations

Modern synthetic chemistry has introduced powerful new tools that offer improvements in efficiency, selectivity, and sustainability over classical methods. These include transition metal-catalyzed reactions and approaches guided by the principles of green chemistry.

Transition metal catalysis, particularly using palladium, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net These methods, including well-known reactions like Suzuki-Miyaura and Heck couplings, offer mild and highly chemoselective conditions for modifying complex molecules. researchgate.netnih.gov A major advancement in this area is the direct functionalization of C-H bonds, which avoids the need to pre-functionalize substrates with halides or organometallic reagents, thereby increasing atom economy. nih.govrsc.org

For the synthesis of substituted benzaldehydes, palladium-catalyzed C-H activation can be employed to introduce aryl or other groups at specific positions. researchgate.netrsc.org For example, the ortho-arylation of benzaldehydes can be achieved using a transient directing group, which temporarily coordinates to the palladium catalyst and the aldehyde substrate to direct the C-H activation to the ortho position. researchgate.net Palladium catalysts have also been developed that can tolerate a wide range of functional groups, including aldehydes, making them suitable for late-stage functionalization in a synthetic sequence. nih.gov The versatility of these catalytic systems allows for the coupling of various aryl halides and organometallic reagents to construct complex substituted aromatic rings. nih.govacs.org

Table 3: Overview of Palladium-Catalyzed Reactions for Benzene Ring Modification

| Reaction Type | Substrate Example | Coupling Partner | Catalyst System Example | Bond Formed |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl halide | Arylboronic acid | Pd(PPh₃)₄, Base | C(aryl)-C(aryl) |

| Heck Coupling | Aryl halide | Alkene | Pd(OAc)₂, Ligand, Base | C(aryl)-C(alkene) |

| C-H Arylation | Benzaldehyde | Aryl iodide | Pd(OAc)₂, Transient directing group | C(aryl)-C(aryl) |

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. imist.ma Key principles include maximizing atom economy, using safer solvents, and employing catalytic reagents over stoichiometric ones. imist.marsc.org

In the context of synthesizing this compound, green approaches could involve one-pot syntheses, which combine multiple reaction steps without isolating intermediates. This strategy reduces solvent waste, energy consumption, and reaction time. rsc.org Multicomponent reactions (MCRs), a type of one-pot synthesis where three or more reactants combine to form a product containing most of the atoms of the starting materials, are particularly aligned with green chemistry principles. rsc.orgpjoes.com

Another green strategy is the replacement of hazardous solvents like dichloromethane (B109758) with safer alternatives such as water or bio-based solvents. imist.maubc.ca For instance, a greener analogue to the Grignard reaction has been developed that proceeds in an aqueous solution of ammonium (B1175870) chloride. ubc.ca Furthermore, the use of catalysts derived from natural, renewable sources, such as citrus extract, is an emerging area in green synthesis. pjoes.com These approaches not only minimize environmental impact but can also lead to safer and more efficient manufacturing processes. imist.ma

Synthesis of Key Intermediates and Precursors to this compound

The synthesis of a target molecule is critically dependent on the availability of its key precursors. For this compound, important intermediates include substituted toluenes and benzenes, such as 2-chloro-6-methoxytoluene or 1-chloro-3-methoxybenzene.

The synthesis of 6-chloro-2-methoxytoluene, an important pesticide intermediate, can be achieved from 2,6-dichlorotoluene. google.com The process involves a reaction with sodium methoxide (B1231860) to displace one of the chlorine atoms, followed by methylation. google.com A patented method describes this transformation using chloromethane (B1201357) as a methylating agent under phase-transfer catalysis, achieving a yield greater than 93% with low environmental impact. google.com

Another key precursor, 1-chloro-3-methoxy-5-methylbenzene, can be synthesized from 1,3-dichloro-5-methylbenzene by reacting it with sodium methoxide in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. google.com A related compound, 1-chloro-3-methoxy propane, is synthesized from 1-bromo-3-chloropropane (B140262) and sodium methoxide using a phase transfer catalyst, which significantly shortens reaction times and improves yield. google.com The synthesis of 2-chloro-6-methylthiotoluene via diazotization of 2-chloro-6-aminotoluene provides a safer and more environmentally friendly alternative to methods using toxic solvents like hexamethylphosphoramide. wipo.intgoogle.com These examples showcase the various classical and improved methods available for preparing the essential building blocks needed for the final synthesis of this compound.

Table 4: Synthesis of Selected Precursors

| Precursor | Starting Material(s) | Key Reagents/Conditions | Reference |

|---|---|---|---|

| 6-Chloro-2-methoxytoluene | 2,6-Dichlorotoluene | 1. Sodium methoxide; 2. Chloromethane, Phase-transfer catalyst | google.com |

| 1-Chloro-3-methoxy-5-methylbenzene | 1,3-Dichloro-5-methylbenzene | Sodium methoxide, DMSO, 100°C | google.com |

| 2-Chloro-6-methylthiotoluene | 2-Chloro-6-aminotoluene | Sodium thiomethoxide, Diazotization | wipo.intgoogle.com |

| 4-Chloro-3-methoxybenzaldehyde | 2-Chloro-5-methylphenol | 1. Methylating agent; 2. Oxidizing agent; 3. Reducing agent | nih.gov |

Compound Reference Table

Derivatization Strategies from this compound

This compound is a versatile building block in organic synthesis due to its reactive aldehyde group and substituted benzene ring. chemimpex.com The presence of the chloro and methoxy groups influences its reactivity, making it a valuable precursor for a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and fine chemicals. chemimpex.com Derivatization strategies primarily target the aldehyde functional group, but can also involve the aromatic ring, leading to a diverse array of molecular architectures.

The aldehyde group is susceptible to various transformations, including oxidation, reduction, and condensation reactions. These reactions allow for the introduction of new functional groups and the formation of carbon-carbon and carbon-nitrogen bonds, significantly expanding the synthetic utility of the parent molecule.

Oxidation and Reduction

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol. These fundamental transformations provide access to two different classes of compounds with distinct chemical properties and further reactivity.

Oxidation: The aldehyde can be converted to 2-chloro-6-methoxybenzoic acid. This transformation is a common step in the synthesis of more complex derivatives where a carboxylic acid moiety is required.

Reduction: The aldehyde can be reduced to form 2-chloro-6-methoxybenzyl alcohol. This is often achieved using reducing agents like sodium borohydride (B1222165). smolecule.com The resulting alcohol can then undergo further reactions, such as etherification.

| Transformation | Starting Material | Product | Typical Reagents |

| Oxidation | This compound | 2-Chloro-6-methoxybenzoic acid | Potassium permanganate (B83412) |

| Reduction | This compound | 2-Chloro-6-methoxybenzyl alcohol | Sodium borohydride |

Conversion to Nitrile

Another key derivatization is the conversion of the aldehyde to a nitrile group, yielding 2-chloro-6-methoxybenzonitrile. This transformation is typically achieved by reacting the aldehyde with hydroxylamine (B1172632) or its derivatives to form an oxime, which is then dehydrated. ontosight.ai The resulting nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the construction of various heterocyclic systems. ontosight.ai

| Starting Material | Intermediate | Product | Reaction Sequence |

| This compound | This compound oxime | 2-Chloro-6-methoxybenzonitrile | 1. Reaction with hydroxylamine. 2. Dehydration. |

Condensation Reactions

Condensation reactions involving the aldehyde group are a powerful tool for carbon-carbon bond formation and the synthesis of larger, more complex structures. This compound can participate in several types of condensation reactions.

Imines (Schiff Bases) Formation: The aldehyde reacts with primary amines to form imines, also known as Schiff bases. This reaction is fundamental in the synthesis of various biologically active compounds and ligands. For instance, reactions with amino-functionalized heterocyclic compounds, such as 3-amino-2-(aryl)-quinazolin-4(3H)-ones, can lead to complex fused heterocyclic systems. arabjchem.org The formation of the imine is often indicated by the appearance of a characteristic peak in the 1H NMR spectrum between 8 and 9 ppm. chimia.ch

Claisen-Schmidt Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325). New chalcones have been synthesized from 5-chloro-2-methoxybenzaldehyde (B1307231) (a positional isomer of the target compound) and various substituted acetophenones. researchgate.net These chalcones can then undergo oxidative cyclization to produce flavones, an important class of naturally occurring compounds. researchgate.net

Knoevenagel Condensation: This is a modification of the aldol (B89426) condensation where the aldehyde reacts with an active hydrogen compound (e.g., malononitrile (B47326) or barbituric acid) in the presence of a basic catalyst like piperidine. srmist.edu.in This reaction leads to the formation of a C=C double bond and is a key step in the synthesis of various functionalized alkenes and heterocyclic compounds. jst.go.jpresearchgate.net

Multicomponent Condensation Reactions: this compound can be used in one-pot, multicomponent reactions to generate complex molecular scaffolds. For example, iron(III) salts can promote the condensation of aldehydes with electron-rich phenols to generate ortho-quinone methide intermediates. nih.gov These reactive intermediates can then undergo Diels-Alder reactions with alkenes to afford benzopyrans in a single vessel. nih.gov

| Reaction Type | Reactants | Key Product Type | Example Application |

| Imine Formation | This compound, Primary Amine | Schiff Base | Synthesis of ligands, heterocyclic compounds. arabjchem.org |

| Claisen-Schmidt | This compound, Ketone | Chalcone (α,β-Unsaturated Ketone) | Precursors for flavones and other heterocycles. researchgate.net |

| Knoevenagel | This compound, Active Methylene (B1212753) Compound | Conjugated Enone | Synthesis of functionalized alkenes and pyran derivatives. srmist.edu.injst.go.jp |

| Multicomponent | This compound, Phenol, Alkene | Benzopyran | One-pot synthesis of complex chromane (B1220400) structures. nih.gov |

Synthesis of Heterocyclic Compounds

The derivatization of this compound is a cornerstone for the synthesis of a wide variety of heterocyclic compounds. The initial products from condensation reactions often serve as intermediates for subsequent cyclization steps.

For example, a Schiff base formed from 2-methoxybenzaldehyde (B41997) and an aminopyrrolone derivative can undergo further reactions, such as treatment with chloroacetyl chloride followed by cyclization with ammonium acetate, to create complex fused systems like pyrrolo[1,2-b] chemimpex.comsmolecule.comCurrent time information in Bangalore, IN.triazinones. arabjchem.org Similarly, the condensation of substituted benzaldehydes with aminoquinazolinone derivatives can lead to the formation of novel fused triazepinoquinazolinone and triazocinoquinazolinone ring systems. nih.gov These strategies highlight the importance of this compound as a versatile starting material for accessing diverse and complex molecular architectures relevant to medicinal chemistry and material science. smolecule.com

Chemical Reactivity and Reaction Mechanisms of 2 Chloro 6 Methoxybenzaldehyde

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 2-Chloro-6-methoxybenzaldehyde can participate in electrophilic aromatic substitution (EAS) reactions. The outcome of these reactions is directed by the combined influence of the existing substituents.

Aldehyde Group (-CHO): This group is strongly deactivating and a meta-director due to its electron-withdrawing resonance and inductive effects.

Chloro Group (-Cl): This is a deactivating group due to its inductive effect but is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.

Methoxy (B1213986) Group (-OCH₃): This group is strongly activating and an ortho, para-director due to its powerful electron-donating resonance effect, which outweighs its inductive withdrawal.

In this compound, the methoxy group is at position 6, the chloro group at position 2, and the aldehyde at position 1. The powerful activating and ortho, para-directing effect of the methoxy group dominates. It strongly directs incoming electrophiles to the positions ortho and para to it (positions 5 and 1). Since position 1 is occupied by the aldehyde, substitution is favored at position 5. The chloro group also directs ortho and para (to positions 3 and 5). The deactivating aldehyde group directs to positions 3 and 5. Therefore, the directing effects of all three groups converge to favor electrophilic substitution primarily at the C5 position. The unique structural features, including the chloro and methoxy groups, enhance its reactivity, making it a valuable building block in organic synthesis for creating complex molecular architectures. chemimpex.com

Nucleophilic Addition and Substitution Reactions at the Aldehyde Moiety

The aldehyde functional group is characterized by an electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. evitachem.comsmolecule.com This is the most common reaction pathway for this class of compounds. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield the final alcohol product. libretexts.org The presence of the electron-withdrawing chloro group on the ring can enhance the electrophilicity of the carbonyl carbon, potentially increasing its reactivity towards nucleophiles. evitachem.com

Key reactions include:

Formation of Cyanohydrins: Reaction with hydrogen cyanide (or a cyanide salt with acid) yields a cyanohydrin.

Formation of Acetals: In the presence of an acid catalyst, alcohols add to the aldehyde to form hemiacetals and subsequently acetals, which can serve as protecting groups for the aldehyde functionality.

Grignard and Organolithium Reactions: Addition of organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li) results in the formation of secondary alcohols after an aqueous workup.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) converts the aldehyde into an alkene, replacing the C=O bond with a C=C double bond.

Conversion to Nitrile: The aldehyde can be converted into the corresponding 2-Chloro-6-methoxybenzonitrile. This transformation can be achieved through a two-step process involving the formation of an oxime by reacting the aldehyde with hydroxylamine (B1172632), followed by dehydration to yield the nitrile. ontosight.ai

Halogen-Specific Reactivity and Transformations

The chlorine atom attached to the aromatic ring is generally unreactive towards traditional nucleophilic aromatic substitution (SNAr) unless under harsh conditions or if the ring is further activated by strong electron-withdrawing groups in the ortho and para positions. However, the chloro group is an excellent handle for modern cross-coupling reactions, which have become fundamental transformations in organic synthesis. fiveable.me

Palladium-catalyzed cross-coupling reactions are particularly significant, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the chlorine atom. sigmaaldrich.comresearchgate.net The general catalytic cycle involves the oxidative addition of the aryl chloride to a Palladium(0) complex, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst. uwindsor.ca

| Reaction Name | Coupling Partner | Product Type | General Conditions |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., Ar-B(OH)₂) | Biaryl Compound | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| Heck Coupling | Alkene | Substituted Alkene | Pd Catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) |

| Sonogashira Coupling | Terminal Alkyne | Aryl-Alkyne | Pd Catalyst, Cu(I) co-catalyst, Base (e.g., Amine) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Aryl-Amine | Pd Catalyst, Phosphine Ligand, Strong Base (e.g., NaOtBu) |

| Stille Coupling | Organostannane Reagent (e.g., Ar-SnBu₃) | Biaryl Compound | Pd Catalyst |

These reactions enable the transformation of this compound into a vast array of more complex derivatives by selectively functionalizing the C-Cl bond.

Reactions Involving the Methoxy Group

The methoxy group (-OCH₃) is an ether linkage. Aryl methyl ethers are generally stable but can be cleaved under specific, often harsh, conditions to yield the corresponding phenol (B47542). The most common method for this dealkylation is treatment with strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃).

The mechanism with BBr₃, for example, involves the coordination of the Lewis acidic boron atom to the lone pair of the methoxy oxygen. This is followed by a nucleophilic attack of a bromide ion on the methyl group via an Sₙ2 mechanism, releasing methyl bromide and a boron-phenoxy intermediate. Subsequent hydrolysis of this intermediate yields the final phenol, in this case, 2-chloro-6-hydroxybenzaldehyde.

Condensation Reactions and Schiff Base Formation

Like other aldehydes, this compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. juniperpublishers.com This reaction is fundamental in the synthesis of various heterocyclic compounds and ligands for metal complexes. rsc.orgresearchgate.net

The reaction mechanism begins with the nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, forming a carbinolamine intermediate. juniperpublishers.com This step is typically catalyzed by either acid or base. The carbinolamine is often unstable and undergoes dehydration (elimination of a water molecule) to form the final, stable imine (C=N) product. juniperpublishers.com The formation of the imine bond is a reversible process.

This reactivity is widely exploited in the synthesis of quinazolines and related heterocyclic systems. For instance, this compound can react with various amino-substituted compounds, like 2-aminobenzamides or 2-aminobenzonitriles, in multi-component reactions to build complex polycyclic structures such as quinazolinones. nih.govbiomedpharmajournal.orgopenmedicinalchemistryjournal.com

Oxidative and Reductive Transformations

The aldehyde group in this compound is at an intermediate oxidation state and can be readily either oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The aldehyde can be oxidized to the corresponding 2-Chloro-6-methoxybenzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or milder reagents like silver oxide (Ag₂O) as used in the Tollens' test. smolecule.com

Reduction: The aldehyde group is easily reduced to form 2-Chloro-6-methoxybenzyl alcohol. This is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, as it reduces aldehydes and ketones without affecting other functional groups like the chloro-substituent. smolecule.combiosynth.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used.

| Transformation | Product | Typical Reagents |

|---|---|---|

| Oxidation | 2-Chloro-6-methoxybenzoic acid | KMnO₄, CrO₃, Ag₂O |

| Reduction | 2-Chloro-6-methoxybenzyl alcohol | NaBH₄, LiAlH₄ |

Applications of 2 Chloro 6 Methoxybenzaldehyde in Complex Organic Synthesis

Building Block in Heterocyclic Compound Synthesis

The structural features of 2-chloro-6-methoxybenzaldehyde make it an ideal starting material for the construction of various heterocyclic compounds, which are core components of many pharmaceuticals, agrochemicals, and materials.

Substituted benzaldehydes are fundamental precursors for a multitude of nitrogen-containing heterocycles. This compound can be employed in established synthetic routes to produce important scaffolds such as quinolines, isoquinolines, and benzodiazepines.

Quinolines and Isoquinolines : The synthesis of quinoline (B57606) derivatives can be achieved through reactions like the Vilsmeier-Haack reaction, which can transform appropriately substituted anilines into the quinoline core. bldpharm.com More directly, substituted benzaldehydes are key in Friedländer and Combes quinoline syntheses. Similarly, 3-methoxybenzaldehyde (B106831) is a known raw material for isoquinoline (B145761) synthesis, indicating that this compound is a viable precursor for analogous structures. researchgate.net For example, it can participate in Pomeranz–Fritsch or Bischler–Napieralski type reactions after conversion of the aldehyde to a suitable amine-containing intermediate. It is also a potential starting material for pyrrolo[2,3-c]isoquinolines via cycloaddition reactions. nih.gov

Benzodiazepines : The 1,5-benzodiazepine scaffold, a privileged structure in medicinal chemistry, is commonly synthesized through the condensation of an o-phenylenediamine (B120857) with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound. researchgate.net Chalcones, which are α,β-unsaturated ketones, are readily prepared by the Claisen-Schmidt condensation of a benzaldehyde (B42025) with an acetophenone. Therefore, this compound can be used to generate a chalcone (B49325) intermediate, which is then cyclized with an o-phenylenediamine to yield a 1,5-benzodiazepine derivative. nih.gov Similarly, it can be a precursor for 1,4-benzodiazepin-2-ones. rsc.org

Table 1: Examples of Nitrogen-Containing Heterocycles from Benzaldehyde Precursors

| Heterocycle Class | General Synthetic Strategy | Role of Benzaldehyde Derivative |

| Quinolines | Friedländer Annulation | Condensation with a compound containing a reactive methylene (B1212753) group adjacent to a carbonyl. |

| Isoquinolines | Pomeranz–Fritsch Reaction | Condensation with an aminoacetoacetal, followed by acid-catalyzed cyclization. |

| Benzodiazepines | Chalcone-based Synthesis | Forms a chalcone via Claisen-Schmidt condensation, which then reacts with o-phenylenediamine. |

The aldehyde functionality is central to the synthesis of numerous oxygen-containing heterocycles, including coumarins, chromones, and xanthenes.

Coumarins : Coumarins (2H-1-benzopyran-2-ones) can be synthesized through various methods starting from phenols and aldehydes. In the Knoevenagel condensation, a salicylaldehyde (B1680747) derivative reacts with a compound containing an active methylene group, such as diethyl malonate. nih.gov this compound can be converted to a corresponding 2-hydroxybenzaldehyde derivative to serve as the aldehyde component in this reaction.

Chromones and Chromanones : Chromone synthesis can be achieved by condensing a 2-hydroxyacetophenone (B1195853) with an aldehyde. Alternatively, the Baker-Venkataraman rearrangement provides a route from 2-hydroxyacetophenones. organic-chemistry.orgd-nb.info A more direct application involves the acid-catalyzed condensation of a chroman-4-one with an aldehyde. For instance, 7-methoxychroman-4-one has been reacted with methyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetate (a derivative of the title compound) to produce (E)-3-benzylidene-7-methoxychroman-4-ones, which are of interest in medicinal chemistry. sigmaaldrich.com

Xanthenes : Xanthene derivatives are readily prepared through the condensation of an aldehyde with two equivalents of a phenol (B47542) or a reactive 1,3-dicarbonyl compound like dimedone. acs.orgmdpi.com this compound can be directly employed in these acid-catalyzed reactions to produce highly substituted xanthenes and dibenzoxanthenes. conicet.gov.arnih.gov

The reactivity of the aldehyde group is also harnessed for the synthesis of sulfur-containing heterocycles, which are significant in various chemical industries.

Benzothiazepines : The 1,5-benzothiazepine (B1259763) core is typically constructed by the reaction of 2-aminothiophenol (B119425) with α,β-unsaturated carbonyl compounds. acs.org As mentioned previously, this compound is a suitable starting material for chalcones, which can then undergo cyclocondensation with 2-aminothiophenol to yield the corresponding benzothiazepine (B8601423) derivatives.

Thieno[2,3-b]pyridines : These fused heterocyclic systems are often assembled through multicomponent reactions. For instance, the Gewald reaction and related methodologies can utilize an aldehyde, a compound with an active methylene group, and elemental sulfur to build the thiophene (B33073) ring, which is then fused to a pyridine (B92270) ring. Substituted aldehydes like this compound are ideal candidates for such transformations, providing access to complex, functionalized thienopyridine scaffolds.

Precursor for Advanced Aromatic Systems

The presence of a chloro substituent on the aromatic ring of this compound opens the door to a variety of powerful carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This allows for its use as a precursor to complex, sterically hindered biaryl systems, which are important motifs in pharmaceuticals, liquid crystals, and organic materials.

The Suzuki-Miyaura cross-coupling reaction is a premier method for biaryl synthesis. Research has demonstrated that di-ortho-substituted aryl chlorides, including this compound, can be successfully coupled with various boronic acids. researchgate.net For example, its reaction with phenylboronic acid or 1-naphthylboronic acid, catalyzed by a palladium complex, yields highly substituted biaryl compounds. The aldehyde and methoxy (B1213986) groups are well-tolerated under these conditions and remain available for subsequent synthetic manipulations, making this a powerful strategy for building molecular complexity.

Table 2: Suzuki-Miyaura Coupling of this compound

| Aryl Halide | Boronic Acid | Product |

| This compound | Phenylboronic Acid | 6-Methoxy-[1,1'-biphenyl]-2-carbaldehyde |

| This compound | 1-Naphthylboronic Acid | 6-Methoxy-2-(naphthalen-1-yl)benzaldehyde |

Role in Cascade and Multicomponent Reactions

Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, reducing waste and simplifying procedures. Aromatic aldehydes are frequently employed as essential electrophilic components in these transformations.

This compound is an excellent candidate for such reactions. It can participate in MCRs to generate a wide variety of densely functionalized molecules and complex heterocycles. For example, it can be used in the Hantzsch pyridine synthesis, the Biginelli reaction, or other MCRs that build heterocyclic libraries. rsc.org One notable example is the iron(III)-catalyzed three-component reaction of a phenol, an aldehyde, and an alkene to produce substituted benzopyrans. This proceeds through a cascade involving the in-situ formation of a reactive ortho-quinone methide intermediate. Similarly, enzymatic cascade reactions, such as the lipase-catalyzed synthesis of bis(indolyl)methanes, utilize aromatic aldehydes to generate products in an environmentally friendly manner. nih.gov The aldehyde group of this compound readily undergoes the initial condensation or addition step that triggers these elegant and efficient reaction sequences.

Spectroscopic Characterization and Advanced Analytical Techniques in the Study of 2 Chloro 6 Methoxybenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural analysis of 2-chloro-6-methoxybenzaldehyde. The chemical shifts (δ) in the spectra indicate the electronic environment of the protons and carbons, respectively.

In the ¹H NMR spectrum, the aldehyde proton typically appears as a singlet in the downfield region, generally between δ 9.8 and 10.2 ppm. vulcanchem.com The protons of the methoxy (B1213986) group (-OCH₃) also produce a characteristic singlet, usually found further upfield. The aromatic protons on the benzene (B151609) ring exhibit complex splitting patterns due to spin-spin coupling, with their chemical shifts influenced by the electron-withdrawing chloro group and the electron-donating methoxy group.

The ¹³C NMR spectrum provides complementary information. The carbon of the aldehyde group is highly deshielded and appears at the low-field end of the spectrum. The carbon atom attached to the chlorine atom and the carbon atom bonded to the methoxy group also have distinct chemical shifts. For comparison, in related methoxybenzaldehyde compounds, the aldehyde carbon appears around 189-193 ppm. beilstein-journals.orgrsc.org

Table 1: Predicted and Experimental NMR Data for this compound and Related Compounds This table presents a compilation of predicted and observed NMR chemical shifts. Actual experimental values for this compound may vary depending on the solvent and other experimental conditions.

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| This compound | ¹H (Aldehyde) | ~9.8-10.2 | Singlet | vulcanchem.com |

| This compound | ¹H (Methoxy) | ~3.8-4.0 | Singlet | vulcanchem.com |

| 2-Methoxybenzaldehyde (B41997) | ¹³C (Aldehyde) | 189.62 | - | beilstein-journals.org |

| 2-Methoxybenzaldehyde | ¹³C (Aromatic/Other) | 161.75, 135.83, 128.38, 124.80, 120.55, 111.58, 55.53 | - | beilstein-journals.org |

| 3-Methoxybenzaldehyde (B106831) | ¹³C (Aldehyde) | 192.04 | - | beilstein-journals.org |

| 3-Methoxybenzaldehyde | ¹³C (Aromatic/Other) | 160.05, 137.70, 129.94, 123.43, 121.40, 111.96, 55.36 | - | beilstein-journals.org |

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between atoms. A COSY spectrum would reveal correlations between neighboring protons on the aromatic ring, aiding in their specific assignment. An HSQC spectrum correlates proton signals with the signals of the carbons to which they are directly attached, confirming the assignments made in the 1D spectra. These advanced techniques are crucial for the unambiguous structural elucidation of complex molecules. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For this compound (C₈H₇ClO₂), the expected molecular weight is approximately 170.59 g/mol . sigmaaldrich.com The mass spectrum will show a molecular ion peak [M]⁺ corresponding to this mass. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern with peaks at m/z corresponding to [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio would be expected, confirming the presence of one chlorine atom.

The fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (M-1) and the loss of the formyl group (M-29, loss of CHO). miamioh.edu The presence of the methoxy and chloro substituents will also influence the fragmentation, potentially leading to the loss of a methyl radical (CH₃) or a chlorine atom.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. researchgate.net This precision allows for the unambiguous determination of the elemental formula of a molecule by distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound, HRMS would confirm the molecular formula C₈H₇ClO₂ by matching the experimentally measured mass to the calculated exact mass with a very high degree of accuracy. researchgate.netmdpi.com

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Calculated m/z (for ³⁵Cl) | Expected Observation |

| [M]⁺ | 170.0135 | Molecular ion peak |

| [M+2]⁺ | 172.0105 | Isotopic peak due to ³⁷Cl |

| [M-H]⁺ | 169.0056 | Loss of a hydrogen radical |

| [M-CHO]⁺ | 141.0159 | Loss of the formyl group |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net These spectra provide characteristic "fingerprints" based on the functional groups present.

For this compound, the IR spectrum will show a strong absorption band corresponding to the stretching vibration of the aldehyde carbonyl group (C=O), typically in the range of 1680-1720 cm⁻¹. The exact position of this band is influenced by the electronic effects of the substituents on the aromatic ring. Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹, while the C-O stretching of the methoxy group will appear around 1250-1300 cm⁻¹. The C-Cl stretching vibration is typically observed in the 550-850 cm⁻¹ range.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The combination of IR and Raman data allows for a more complete vibrational analysis and structural confirmation. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Aldehyde (-CHO) | C=O Stretch | 1680 - 1720 | |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | |

| Methoxy (-OCH₃) | C-O Stretch | 1250 - 1300 | |

| Chloro (-Cl) | C-Cl Stretch | 550 - 850 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. For this compound, the spectrum is expected to show absorption bands arising from π→π* transitions within the aromatic ring and the conjugated carbonyl system, as well as n→π* transitions associated with the lone pair of electrons on the carbonyl oxygen. rsc.org The positions and intensities of these absorption maxima are sensitive to the substituents on the benzene ring and the solvent used for the measurement. mdpi.combohrium.com This technique provides valuable information about the electronic structure and conjugation within the molecule.

Computational Chemistry and Theoretical Investigations of 2 Chloro 6 Methoxybenzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and the distribution of electrons within the molecule. Methods like the B3LYP functional combined with basis sets such as 6-311G(d,p) or 6-31G'(d,p) are commonly employed for such calculations on benzaldehyde (B42025) derivatives. tandfonline.comresearchgate.netresearchgate.net

Geometry optimization calculations provide the ground-state energy and precise values for bond lengths, bond angles, and dihedral angles. For 2-Chloro-6-methoxybenzaldehyde, these calculations would reveal the planarity of the benzene (B151609) ring and the orientation of the aldehyde and methoxy (B1213986) substituents. The steric hindrance between the adjacent chloro and methoxy groups, along with electronic effects, influences the final, lowest-energy conformation. While specific experimental crystal structures for this exact compound are not widely published, DFT provides highly reliable predictions of these geometric parameters.

Table 1: Representative Predicted Geometric Parameters for this compound from DFT Calculations. This table illustrates typical data obtained from a DFT/B3LYP calculation. Actual values may vary slightly based on the specific basis set and computational method.

| Parameter | Type | Predicted Value |

|---|---|---|

| C-Cl | Bond Length | ~1.75 Å |

| C-O (methoxy) | Bond Length | ~1.36 Å |

| C=O (aldehyde) | Bond Length | ~1.22 Å |

| C-C (aromatic) | Bond Length | ~1.39 - 1.41 Å |

| C-C-C (ring) | Bond Angle | ~118-121° |

| C-C-Cl | Bond Angle | ~120° |

| C-C-O (methoxy) | Bond Angle | ~115-125° |

| C-C-C=O | Bond Angle | ~123° |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is fundamental to predicting a molecule's reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost electron-containing orbital, acts as an electron donor, while the LUMO is the primary electron acceptor. numberanalytics.comajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. ajchem-a.comisca.me A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. For substituted benzaldehydes, the HOMO is typically localized over the electron-rich aromatic ring and methoxy group, while the LUMO is often centered on the electron-withdrawing aldehyde group and the carbon-chlorine bond. Calculations on similar compounds, like 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, show a HOMO-LUMO gap of around 4.01 eV. malayajournal.org

Table 2: Illustrative Frontier Molecular Orbital Energies for Related Benzaldehyde Derivatives. Note: These values are for analogous compounds and serve to illustrate the typical range for this class of molecule.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| 2-(4-chlorophenyl)-...-imidazole | -5.28 | -1.27 | 4.01 | malayajournal.org |

| Curcumin Analog Derivative | -5.72 | -2.41 | 3.31 | mdpi.com |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule, providing a guide to its reactive behavior. wolfram.comuni-muenchen.de The MEP map is color-coded to indicate different electrostatic potential values: red areas signify electron-rich regions (negative potential) that are susceptible to electrophilic attack, while blue areas represent electron-deficient regions (positive potential) prone to nucleophilic attack. wolfram.comtandfonline.com

For this compound, the MEP map would predictably show the most negative potential (red) localized on the oxygen atom of the carbonyl group, making it a primary site for protonation and interaction with electrophiles. The oxygen of the methoxy group would also exhibit a negative potential. In contrast, the most positive potential (blue) would be found on the aldehyde hydrogen atom. The aromatic ring hydrogens would also be positive, though to a lesser extent. This mapping is invaluable for understanding non-covalent interactions, such as hydrogen bonding, and for predicting how the molecule will interact with biological targets or other reactants. malayajournal.orgmdpi.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule by translating the complex molecular orbitals into a more intuitive Lewis-like structure of localized bonds and lone pairs. uba.ar This method is particularly effective for quantifying non-covalent interactions, such as hyperconjugation and intramolecular charge transfer (ICT). tandfonline.com

NBO analysis reveals stabilizing interactions that occur when electron density is donated from a filled (donor) orbital to an empty (acceptor) orbital. In this compound, significant interactions would include the donation of electron density from the lone pairs of the methoxy oxygen into the antibonding π* orbitals of the aromatic ring. This delocalization contributes to the stability of the molecule. Studies on related molecules like 2-methoxybenzaldehyde (B41997) have identified weak C-H···O hydrogen bonds through NBO analysis, which contribute to stabilizing the molecular conformation. researchgate.net

Table 3: Representative Donor-Acceptor Interactions in this compound from NBO Analysis. This table presents hypothetical but expected intramolecular interactions and their stabilization energies (E(2)).

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(2) O (methoxy) | π* (C-C) (ring) | ~5-15 | n → π* (Resonance) |

| LP(3) Cl | σ* (C-C) (ring) | ~0.5-2 | n → σ* (Hyperconjugation) |

| σ (C-H) (ring) | σ* (C-Cl) | ~1-3 | σ → σ* (Hyperconjugation) |

Molecular Dynamics Simulations for Conformational Studies

While DFT calculations identify static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time at a given temperature. MD simulations model the movements of atoms and can be used to explore the different conformations a flexible molecule can adopt. libis.be

For this compound, MD simulations would be particularly useful for studying the rotation around the C-C bond connecting the aldehyde group to the ring and the C-O bond of the methoxy group. These simulations can map the potential energy surface related to these rotations, identifying the most stable conformers and the energy barriers between them. libis.be Such studies on related benzamides and acetophenones have been used to understand conformational isomerism and the influence of substituents on rotational barriers. researchgate.net This information is critical for understanding how the molecule's shape might change in different environments, such as in solution or within a protein's active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with a specific property, such as biological activity or toxicity. mdpi.comnih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized derivatives. researchgate.net

For a compound like this compound, a QSAR study would involve synthesizing or computationally designing a library of derivatives with varied substituents. Molecular descriptors—numerical values that encode structural, electronic, or physicochemical properties (e.g., hydrophobicity (logP), electronic parameters, molecular shape)—are calculated for each derivative. nih.govresearchgate.net Statistical methods, such as Multiple Linear Regression (MLR), are then used to build an equation that relates these descriptors to the observed activity. researchgate.net Such models have been successfully developed for the toxicity of aromatic aldehydes, often using the octanol/water partition coefficient (log K_OW) and electronic descriptors to predict their effects on aquatic organisms. nih.govresearchgate.net 3D-QSAR methods like CoMFA and CoMSIA can further provide a three-dimensional map of where steric, electrostatic, or hydrophobic fields should be modified to enhance activity. nih.gov

Table 4: Hypothetical Data for a QSAR Study on Benzaldehyde Derivatives.

| Compound (Derivative of 2-Cl-6-OMe-Benzaldehyde) | Descriptor 1 (e.g., logP) | Descriptor 2 (e.g., Dipole Moment) | Observed Activity (-logIC50) | Predicted Activity (-logIC50) |

| Derivative 1 (R=H) | 2.15 | 3.5 D | 4.20 | 4.18 |

| Derivative 2 (R=F) | 2.30 | 4.1 D | 4.55 | 4.59 |

| Derivative 3 (R=CH3) | 2.65 | 3.3 D | 4.35 | 4.32 |

| Derivative 4 (R=NO2) | 1.85 | 5.2 D | 5.10 | 5.15 |

Biological Activity and Pharmacological Potential of 2 Chloro 6 Methoxybenzaldehyde Derivatives

Antimicrobial and Antifungal Investigations

Derivatives of 2-Chloro-6-methoxybenzaldehyde have shown considerable promise as antimicrobial and antifungal agents. The incorporation of this aldehyde into various heterocyclic structures, such as pyrazoles and Schiff bases, has yielded compounds with potent activity against a spectrum of pathogens.

Research into pyrazole (B372694) derivatives has demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. For instance, certain pyrazole analogues have exhibited significant antibacterial activity, with some compounds showing high potency against Escherichia coli and Streptococcus epidermidis. Similarly, Schiff base derivatives have been a focal point of antimicrobial research. These compounds, formed by the condensation of this compound with various amines, have displayed a broad range of biological activities, including antibacterial and antifungal effects. Studies on Schiff bases of sulfonamides, for example, have identified a new class of antifungal agents active against multidrug-resistant Candida auris. nih.gov

The structural diversity of these derivatives allows for a wide range of antimicrobial actions. For example, some pyrazole-derived hydrazones are potent growth inhibitors of Gram-positive bacteria and can disrupt bacterial cell walls. nih.gov The antimicrobial efficacy of these compounds is often attributed to their lipophilic properties and the presence of specific pharmacophores, such as chloro-substituents. mdpi.com

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Derivative Type | Target Organism | Activity/MIC | Reference |

|---|---|---|---|

| Pyrazole derivative | Escherichia coli (Gram-negative) | MIC: 0.25 μg/mL | |

| Pyrazole derivative | Streptococcus epidermidis (Gram-positive) | MIC: 0.25 μg/mL | |

| Pyrazole derivative | Aspergillus niger (Fungus) | MIC: 1 μg/mL | |

| Schiff base of sulfonamide | Candida auris (Fungus) | MIC: 4–16 µg/ml | nih.gov |

| Naphthyl-substituted pyrazole-derived hydrazone | Acinetobacter baumannii | MIC: 0.78–1.56 μg/ml | nih.gov |

Anti-inflammatory and Analgesic Properties

This compound serves as a crucial intermediate in the synthesis of various compounds with potential anti-inflammatory and analgesic effects. nih.gov The structural framework of its derivatives, particularly pyrazoles, has been a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs).

Pyrazole derivatives are known to exhibit anti-inflammatory and analgesic activities, with some compounds acting as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov This selectivity is a key attribute, as it can lead to a reduction in the gastrointestinal side effects commonly associated with non-selective NSAIDs. Studies have shown that certain pyrazole derivatives can produce dose-dependent anti-hyperalgesic effects, in some cases more potent than standard drugs like indomethacin. nih.gov Furthermore, some pyrazole derivatives have demonstrated unique morphine-like analgesic effects, which are not typical of NSAIDs. nih.gov

The anti-inflammatory activity of these derivatives has been evaluated using various models, such as carrageenan-induced paw edema. The results from these studies indicate that specific structural modifications can significantly enhance the anti-inflammatory potency of these compounds. nih.gov

Table 2: Anti-inflammatory and Analgesic Activity of Selected Pyrazole Derivatives

| Derivative | Pharmacological Effect | Potency/Comparison | Reference |

|---|---|---|---|

| FR140423 | Anti-inflammatory (Carrageenan-induced paw edema) | Two- to three-fold more potent than indomethacin | nih.gov |

| FR140423 | Anti-hyperalgesic (Yeast-induced hyperalgesia) | Five-fold more potent than indomethacin | nih.gov |

| FR140423 | Analgesic (Tail-flick test) | Exhibited morphine-like analgesic effects | nih.gov |

| Carboxyphenylhydrazone derivative (N9) | Anti-inflammatory (Carrageenan-induced rat paw edema) | More potent than celecoxib (B62257) (after 1 h) | nih.gov |

Anticancer and Cytotoxic Activities

The quest for novel anticancer agents has led to the investigation of various derivatives of this compound. Schiff bases and pyrazole derivatives, in particular, have emerged as promising scaffolds for the development of new cytotoxic and anticancer drugs.

Schiff bases and their metal complexes have demonstrated a broad range of biological activities, including antiproliferative and anticancer properties. researchgate.netmdpi.com In vitro studies have shown that certain Schiff base derivatives can exhibit significant cytotoxicity against various human cancer cell lines, including breast carcinoma. researchgate.netmdpi.com The mechanism of action for some of these compounds is believed to involve the induction of apoptosis. nih.gov

Similarly, pyrazole derivatives have been extensively studied for their anticancer potential. They are known to possess a wide spectrum of pharmacological activities, including the ability to inhibit the growth of various cancer cell lines. nih.gov Research has shown that specific substitutions on the pyrazole ring can significantly enhance their anticancer efficacy. nih.gov Some pyrazole derivatives act by targeting key cellular components like microtubules, thereby inhibiting cell division. nih.gov

Table 3: Anticancer and Cytotoxic Activity of Selected Derivatives

| Derivative Type | Cancer Cell Line | Activity/IC50 | Reference |

|---|---|---|---|

| 1,4-dihydroindenopyrazole-oxindole conjugate | HeLa, A549, MDA-MB231 | IC50 = 1.33–4.33 µM | nih.gov |

| 3,4-diaryl pyrazole derivative | Various cancer cell lines | IC50 = 0.06–0.25 nM | nih.gov |

| Schiff base metal complex | Human breast carcinoma | Good to high activity | researchgate.netmdpi.com |

| Schiff base (5-C-2-4-NABA) | Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF) | IC50 of 446.68 µg/mL | nih.gov |

Enzyme Inhibition Studies

Derivatives of this compound have been identified as potent inhibitors of various enzymes, highlighting their potential in treating a range of diseases. The focus has been on enzymes such as cholinesterases, carbonic anhydrases, and urease.

Schiff base derivatives have shown significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. nih.gov Certain amino acid Schiff base-Zn(II) complexes have demonstrated superior inhibitory activity against both AChE and BChE when compared to the standard drug tacrine.

Furthermore, sulfonamide-based Schiff's bases have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov These enzymes are involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and certain types of cancer. Research has identified quinazoline (B50416) derivatives that show potent and selective inhibition of different hCA isoforms. nih.gov In the realm of antimicrobial research, some Schiff bases and their copper(II) complexes have exhibited excellent inhibitory properties against jack bean urease, an enzyme implicated in the pathogenesis of diseases caused by Helicobacter pylori. mdpi.com

Table 4: Enzyme Inhibition Activity of Selected Derivatives

| Derivative Type | Target Enzyme | Inhibitory Activity (Ki/IC50) | Reference |

|---|---|---|---|

| Amino acid Schiff base-Zn(II) complex | Acetylcholinesterase (AChE) | Ki: 78.04±8.66 to 111.24±12.61 µM | |

| Amino acid Schiff base-Zn(II) complex | Butyrylcholinesterase (BChE) | Ki: 24.31±3.98 to 85.18±7.05 µM | |

| Quinazoline-based Schiff's base | Human Carbonic Anhydrase II (hCA II) | Ki: 10.8–52.6 nM | nih.gov |

| Quinazoline-based Schiff's base | Human Carbonic Anhydrase IX (hCA IX) | Ki: 10.5–99.6 nM | nih.gov |

| Copper(II) complex of Schiff base | Jack bean urease | Excellent inhibitory properties | mdpi.com |

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, SAR studies have provided valuable insights into the structural features that govern their biological activities.

In the context of antimicrobial agents, QSAR studies on 2-chlorobenzoic acid derivatives have revealed that their antibacterial and antifungal activities are influenced by topological parameters. nih.gov For instance, the presence of specific substituents like chloro and nitro groups in benzylidene hydrazides has been correlated with enhanced antimicrobial activity. sigmaaldrich.com

For anticancer activity, SAR studies on benzofuran (B130515) derivatives have highlighted the importance of the substitution pattern. mdpi.com For example, the position of halogen substituents on the phenyl ring can significantly impact the cytotoxicity of the compound. mdpi.com Similarly, for 1-phenylbenzazepine derivatives, the presence of a 6-chloro group has been found to enhance affinity for the D1 dopamine (B1211576) receptor. mdpi.com These studies guide medicinal chemists in designing more potent and selective derivatives by identifying the key molecular features responsible for their therapeutic effects.

Ligand Design and Receptor Binding Studies

The design of novel ligands and the study of their binding interactions with biological receptors are fundamental to modern drug discovery. For derivatives of this compound, computational techniques such as molecular docking have been instrumental in elucidating their mechanisms of action at the molecular level.

Molecular docking studies have been employed to predict the binding modes of these derivatives with their target proteins. For example, docking studies of Schiff base derivatives with enzymes like acetylcholinesterase have helped to understand the chemical interactions responsible for their inhibitory activity. In the context of anticancer research, molecular modeling has been used to investigate the binding of pyrazole derivatives to targets like tubulin, providing a rationale for their antiproliferative effects. mdpi.com

These in silico studies, combined with experimental data, facilitate the rational design of new derivatives with improved binding affinity and selectivity. For instance, docking studies of naltrexamine derivatives with opioid receptors have helped to understand how these ligands achieve selectivity for the mu opioid receptor, guiding the development of more targeted analgesics. nih.gov The integration of computational and experimental approaches is a powerful strategy for advancing the therapeutic potential of this compound derivatives.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Routes

While established methods for the synthesis of 2-Chloro-6-methoxybenzaldehyde exist, future research is trending towards the development of more sustainable, efficient, and safer manufacturing processes. Key areas of exploration include green chemistry, C-H activation, and process intensification through flow chemistry.

Green Chemistry Approaches: Future synthetic strategies will likely focus on minimizing environmental impact. This includes the use of greener solvents, recyclable catalysts, and solvent-free reaction conditions. rsc.orgrasayanjournal.co.in Techniques such as mechanochemistry, where reactions are induced by grinding solid reactants together, offer a path to reduce or eliminate the need for solvents, leading to higher atom economy and less waste. rasayanjournal.co.in

C-H Activation/Functionalization: Direct C–H (carbon-hydrogen) bond activation is a powerful and emerging strategy in organic synthesis that allows for the formation of carbon-carbon and carbon-heteroatom bonds by directly functionalizing C-H bonds. acs.orgrsc.orgbeilstein-journals.org Applying this to the synthesis of substituted benzaldehydes could create more direct and efficient routes, bypassing multiple steps required in traditional methods. acs.org Research into transition-metal-catalyzed C-H activation, using catalysts based on palladium, ruthenium, or rhodium, could lead to novel, highly regioselective methods for synthesizing this compound and its analogues. acs.orgrsc.orgmdpi.com

Flow Chemistry and Process Intensification: The transition from traditional batch processing to continuous flow manufacturing represents a significant leap in chemical synthesis. researchgate.net Flow chemistry, utilizing microreactors, offers superior control over reaction parameters like temperature and pressure, leading to higher yields, improved safety, and faster reaction times—often reducing processes from hours to minutes. google.combeilstein-journals.orgnih.gov This approach is particularly advantageous for exothermic or hazardous reactions. beilstein-journals.org The development of a continuous flow process for this compound would enhance production efficiency and safety. google.com

| Synthetic Strategy | Potential Advantages | Relevant Research Areas |

| Green Chemistry | Reduced waste, lower environmental impact, improved atom economy. | Recyclable catalysts, solvent-free reactions (mechanochemistry), use of benign solvents. |

| C-H Activation | Increased efficiency, fewer synthetic steps, high regioselectivity. | Palladium, Rhodium, and Ruthenium catalysis; use of transient directing groups. |

| Flow Chemistry | Enhanced safety, faster reaction times, higher yields, better process control. | Microreactor technology, process intensification, telescoping reactions. |

Development of Advanced Catalytic Applications

Beyond its role as a synthetic intermediate, this compound and its derivatives are being explored for their potential in catalysis. The focus is on designing sophisticated ligands and metal complexes for a range of organic transformations.

A primary area of interest is the synthesis of Schiff bases. These compounds, formed by the condensation of the aldehyde group with a primary amine, are excellent ligands capable of coordinating with various transition metals to form stable complexes. mdpi.commdpi.com These Schiff base-metal complexes have demonstrated significant catalytic activity in reactions such as Claisen-Schmidt condensations, which are vital for carbon-carbon bond formation. mdpi.com Future work could involve synthesizing a variety of Schiff bases from this compound and exploring the catalytic properties of their corresponding copper(II), palladium(II), or rhodium(III) complexes. mdpi.commdpi.com

Furthermore, the aldehyde group itself can participate directly in catalytic cycles. For instance, in rhodium(III)-catalyzed C-H activation and annulation reactions, aldehydes can act as reactants to construct complex heterocyclic structures like indazoles. mdpi.com This opens up possibilities for using this compound as a building block in sophisticated, one-step syntheses of functionalized molecules.

Design of New Biologically Active Agents

This compound is a valuable scaffold for the development of new pharmaceuticals. chemimpex.com Its structure is a key component in the synthesis of molecules with potential therapeutic properties, including anti-inflammatory and analgesic effects. chemimpex.com

Future research will likely focus on using this compound as a starting point for creating libraries of derivatives to be screened for various biological activities. The reactivity of the aldehyde group allows for the straightforward synthesis of numerous compounds, such as Schiff bases, hydrazones, and chalcones, which are classes of compounds known for their diverse pharmacological profiles, including antimicrobial and antitumor activities. mdpi.commdpi.com

For example, Schiff base complexes derived from substituted benzaldehydes have shown promising antimicrobial activity against various bacterial and fungal strains. mdpi.com By systematically modifying the amine portion of the Schiff base and the metal center of the complex, researchers can fine-tune the biological activity to develop potent and selective therapeutic agents. The core structure of this compound has also been identified as a key intermediate in the synthesis of compounds designed to inhibit HIV replication and act as hypoglycemic agents.

Integration with Materials Science Research

The unique electronic and structural features of this compound make it an attractive building block for advanced functional materials. Emerging applications are being explored in polymer chemistry, photochromic materials, and the synthesis of metal-organic frameworks (MOFs).

Functional Polymers: The aldehyde group can be utilized in polymerization reactions. For example, derivatives of benzaldehyde (B42025) have been used to synthesize functional poly(di-substituted acetylene) polymers. rsc.orgresearchgate.net These polymers, bearing reactive aldehyde side chains, can be further modified post-polymerization to introduce other functionalities, such as Schiff bases, creating materials with tunable properties for applications in sensing or catalysis. rsc.org

Photochromic Materials: Photochromic materials can reversibly change color upon exposure to light, making them suitable for applications like smart windows, optical data storage, and molecular switches. labinsights.nlnih.govnih.gov Certain classes of photochromic compounds, such as naphthopyrans, can be synthesized using benzaldehyde derivatives. rsc.orghud.ac.uk The specific substituents on the benzaldehyde ring influence the photochromic properties of the final material, such as its color, switching speed, and fatigue resistance. Future research could involve incorporating this compound into novel photochromic systems to develop materials with tailored light-responsive behavior. rsc.org

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. They possess high porosity and surface area, making them promising for gas storage, separation, and catalysis. Benzaldehyde derivatives can be functionalized to serve as the organic ligands in MOF synthesis. bldpharm.com The chloro and methoxy (B1213986) groups on this compound could influence the resulting MOF's structure and properties, potentially leading to new materials with unique functionalities for applications in electronics or catalysis. bldpharm.comgoogle.com

| Application Area | Role of this compound | Potential Future Developments |

| Functional Polymers | Monomer precursor with a reactive aldehyde group. | Synthesis of novel polymers with tunable optical or catalytic properties via post-polymerization modification. |

| Photochromic Materials | Precursor for photo-responsive molecules like naphthopyrans. | Design of new smart materials for optical switching, data storage, and light-sensitive lenses. |

| Metal-Organic Frameworks | Building block for organic ligands. | Creation of porous materials with tailored properties for gas storage, separation, and catalysis. |

常见问题

Q. Table 1: Synthetic Routes Comparison

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Direct Chlorination | Cl2, FeCl3, 25°C | 65–75 | >90% |

| Oxidation of Toluene | KMnO4, H2SO4, 40°C | 50–60 | 85–90% |

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR : <sup>1</sup>H NMR (δ 10.2 ppm for aldehyde proton; δ 3.9 ppm for methoxy group) and <sup>13</sup>C NMR (δ 190–192 ppm for carbonyl) are critical. Coupling patterns confirm substituent positions .

- IR : Strong C=O stretch (~1700 cm<sup>-1</sup>) and C-Cl stretch (~750 cm<sup>-1</sup>) .

- Mass Spectrometry : Molecular ion peak at m/z 170 (C8H7ClO2<sup>+</sup>) with fragmentation patterns indicating loss of Cl or OCH3 groups .

Validation Tip: Cross-reference with computational IR/NMR predictions (e.g., DFT) to resolve ambiguities .

Advanced: How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic substitution?

Methodological Answer:

Q. Table 2: DFT Performance Metrics

| Functional | Avg. Error (kcal/mol) | Basis Set Recommendation |

|---|---|---|

| B3LYP | 2.4 | 6-311+G(d,p) |

| M06-2X | 3.1 | def2-TZVP |

Advanced: How to resolve contradictions in reported NMR chemical shifts for this compound?

Methodological Answer: